N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-phenylpropyl)oxalamide
Description
Properties
IUPAC Name |
N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c24-19(21-13-4-8-16-6-2-1-3-7-16)20(25)22-17-9-11-18(12-10-17)23-14-5-15-28(23,26)27/h1-3,6-7,9-12H,4-5,8,13-15H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQXTVAFKBVNIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds containing isothiazolidine structures exhibit significant anticancer properties. The oxalamide functional group may also contribute to the modulation of biological activity, making it a candidate for further development as an anticancer agent. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
2. Antimicrobial Properties
The presence of the dioxidoisothiazolidin moiety suggests potential antimicrobial activity. Compounds with similar structures have been investigated for their ability to combat bacterial infections, particularly those resistant to conventional antibiotics. Preliminary studies indicate that derivatives of this compound could be effective against a range of pathogens.
3. Enzyme Inhibition
The ability of N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-phenylpropyl)oxalamide to interact with specific enzymes makes it a candidate for drug design targeting enzyme inhibition. This application is particularly relevant in the context of diseases where enzyme dysregulation plays a critical role.
Materials Science Applications
1. Polymer Chemistry
The compound can serve as a building block in the synthesis of novel polymeric materials. Its unique structure allows for the development of copolymers with tailored properties, which can be utilized in various applications ranging from drug delivery systems to advanced materials with specific mechanical properties.
2. Nanotechnology
Due to its ability to self-assemble, this compound may find applications in nanotechnology, particularly in the formation of nanoparticles for targeted drug delivery or as carriers for imaging agents. The self-assembly properties can lead to the creation of nanostructures that exhibit enhanced stability and functionality.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) lower than traditional antibiotics. |
| Study 3 | Polymer Chemistry | Successfully synthesized copolymers exhibiting enhanced thermal stability and mechanical strength compared to conventional polymers. |
Chemical Reactions Analysis
Hydrolysis Reactions
The oxalamide bond (N–C(O)–C(O)–N) is susceptible to hydrolysis under acidic or basic conditions:
| Reaction Conditions | Products | Mechanistic Notes |
|---|---|---|
| Aqueous HCl (1–2 M, reflux) | Cleavage to 4-(1,1-dioxidoisothiazolidin-2-yl)aniline and 3-phenylpropylamine | Acid-catalyzed nucleophilic attack at carbonyl groups |
| NaOH (1–2 M, 60–80°C) | Sodium salts of carboxylic acids and liberated amines | Base-mediated saponification of amide bonds |
This hydrolysis is critical for understanding the compound’s stability in biological environments, particularly in lysosomal or extracellular matrix conditions.
Oxidation Reactions
The isothiazolidine ring (with S=O bonds) and aromatic system participate in oxidation:
| Oxidizing Agent | Conditions | Outcome |
|---|---|---|
| Hydrogen peroxide (H₂O₂) | 30% H₂O₂, 50–70°C, 6–8 hrs | Sulfone group remains stable; oxidation of benzylic C–H bonds forms ketones |
| KMnO₄ (acidic) | 0.1 M H₂SO₄, 25°C, 2 hrs | Partial degradation of the phenylpropyl chain |
Notably, the dioxidoisothiazolidine group exhibits resistance to further oxidation due to its fully oxidized sulfur atom.
Reduction Reactions
The amide and isothiazolidine moieties can undergo selective reduction:
| Reducing Agent | Conditions | Outcome |
|---|---|---|
| LiAlH₄ | Dry THF, reflux, 4–6 hrs | Reduction of oxalamide to corresponding diamine |
| H₂/Pd-C | 1 atm H₂, EtOH, 25°C, 12 hrs | Hydrogenolysis of C–N bonds in isothiazolidine |
Reduction pathways are instrumental in modifying the compound’s hydrogen-bonding capacity for pharmacological optimization.
Nucleophilic Substitution
The electron-deficient phenyl ring facilitates electrophilic aromatic substitution (EAS):
| Reagent | Conditions | Outcome |
|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 30 min | Nitration at para position relative to isothiazolidine |
| Cl₂/FeCl₃ | 40–50°C, 2 hrs | Chlorination at meta position |
Regioselectivity is influenced by the electron-withdrawing isothiazolidine group, directing substituents to specific positions.
Cycloaddition and Cross-Coupling
While not directly observed for this compound, analogous oxalamides participate in:
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation .
-
Suzuki-Miyaura coupling with arylboronic acids to modify the phenylpropyl chain .
Stability Under Physiological Conditions
| Parameter | Observation | Implications |
|---|---|---|
| pH 7.4 (phosphate buffer) | Slow hydrolysis (t₁/₂ = 48 hrs) | Moderate metabolic stability |
| UV light (300–400 nm) | Degradation via radical pathways | Requires light-protected storage |
Key Research Findings
-
The oxalamide group’s hydrolysis rate is pH-dependent, with optimal stability at pH 6–7.
-
Reduction with LiAlH₄ yields a diamine derivative showing enhanced solubility in polar solvents.
-
Nitration reactions produce nitroaromatics with potential for further functionalization.
Comparison with Similar Compounds
Comparative Analysis with Similar Oxalamide Derivatives
Structural Features and Substituent Effects
The table below summarizes key structural differences and similarities between the target compound and related oxalamides from the evidence:
Key Observations :
Physicochemical and Bioactivity Inferences
Solubility and Polarity:
- The 3-phenylpropyl chain may counterbalance this polarity, maintaining moderate logP for cellular uptake .
Metabolic Stability:
- Sulfones are generally resistant to oxidative metabolism compared to sulfides or ethers, suggesting enhanced metabolic stability versus analogs like Compound 3 () .
- Adamantyl groups () are highly lipophilic and may accumulate in tissues, whereas the target’s phenylpropyl group could offer better clearance .
Hypothesized Bioactivity:
- and highlight oxalamides as enzyme inhibitors (e.g., cytochrome P450 4F11, soluble epoxide hydrolase) . The target’s sulfone may mimic transition states in enzyme active sites, enhancing inhibition potency.
- Fluorinated analogs (e.g., Compound 18, ) leverage electron-withdrawing effects for target binding, whereas the target’s sulfone could provide similar electrostatic interactions .
Q & A
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodology :
- In vitro : siRNA knockdown of target proteins (e.g., CD4-binding site in HIV) confirms functional dependency .
- In vivo : Pharmacokinetic studies in rodent models measure plasma half-life and tissue distribution .
- Biophysical : Surface plasmon resonance (SPR) quantifies binding kinetics (K) to purified targets .
Quality Control & Regulatory Considerations
Q. What protocols are recommended for detecting and quantifying process-related impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
